molecular formula C11H14N2 B2952302 2-Phenyl-2,6-diazaspiro[3.3]heptane CAS No. 1824145-15-4

2-Phenyl-2,6-diazaspiro[3.3]heptane

Cat. No. B2952302
CAS RN: 1824145-15-4
M. Wt: 174.247
InChI Key: GEWCIFDORRKQPF-UHFFFAOYSA-N
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Description

2-Phenyl-2,6-diazaspiro[3.3]heptane is a chemical compound that has been synthesized and used as a structural surrogate of piperazine . It has been shown to be useful in arene amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .


Synthesis Analysis

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . The synthesis involves successive [2+2] cycloadditions between dichloroketene and olefins to give the desired spiro compounds .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-2,6-diazaspiro[3.3]heptane is complex, with a spiro[3.3]heptane core and a phenyl group attached . The structure is a surrogate of piperazine, which is a common moiety in many pharmaceutical compounds .


Chemical Reactions Analysis

The compound has been used in arene amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes . The reactions depend on the type of the diazaspiro compound and/or the nucleophile used .

Scientific Research Applications

Synthesis and Applications in Catalyzed Reactions

2,6-Diazaspiro[3.3]heptane derivatives have been synthesized through various methods, proving useful in palladium-catalyzed aryl amination reactions. This showcases their potential as structural surrogates in chemical synthesis (Burkhard & Carreira, 2008).

Novel Synthesis Routes

Practical routes for synthesizing 2,6-diazaspiro[3.3]heptanes have been developed, which are suitable for library or large-scale synthesis. These methods highlight the compound's versatility in chemical production (Hamza et al., 2007).

Functionalized Pyrazolone Systems

The synthesis of 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-diones and their reaction with various reagents demonstrate the compound's utility in creating functionalized pyrazolone systems (Metwally et al., 2011).

Conformational Design and Chirality

2,6-Diphospha- and 2,6-diarsaspiro[3.3]heptanes were designed to exhibit axial chirality and conformational rigidity, indicating potential use in chiral molecular design (Naruse & Kugiya, 2013).

Spirocyclic Azetidines Synthesis

The synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, reveals their significance in the synthesis of building blocks for drug discovery (Guerot et al., 2011).

Hexahydropyridazine Analogues

The production of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as hexahydropyridazine analogues through dihalocarbene addition and cycloaddition processes highlights their potential in alkaloid synthesis (Pancholi et al., 2018).

Amino Acids Synthesis

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds expands the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Vibrational Analysis of Potential Drugs

Structural and vibrational analyses of 2-(phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione, a potential anticancer and antimicrobial drug, demonstrate the compound's relevance in pharmaceutical research (Vitnik et al., 2017).

Safety And Hazards

The safety data sheet for 2,6-diazaspiro[3.3]heptane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-phenyl-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-11(9-13)6-12-7-11/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWCIFDORRKQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2,6-diazaspiro[3.3]heptane

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